molecular formula C15H15NO4S2 B381886 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid CAS No. 327971-33-5

2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid

Cat. No.: B381886
CAS No.: 327971-33-5
M. Wt: 337.4g/mol
InChI Key: WUYJBTGLTAOXOL-UHFFFAOYSA-N
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Description

2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is a complex organic compound that features a thiophene ring, a sulfonyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid typically involves multiple steps:

    Formation of the Thiophene-2-sulfonyl Chloride: This is achieved by reacting thiophene with chlorosulfonic acid.

    Synthesis of the Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline moiety is synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling Reaction: The thiophene-2-sulfonyl chloride is then reacted with the tetrahydroisoquinoline derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene sulfides.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.

Mechanism of Action

The mechanism of action of 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and tetrahydroisoquinoline moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-acetic acid: This compound shares the thiophene ring but lacks the sulfonyl and tetrahydroisoquinoline groups.

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline moiety but differ in the substituents attached to it.

Uniqueness

2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is unique due to the combination of its thiophene, sulfonyl, and tetrahydroisoquinoline groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c17-14(18)10-13-12-5-2-1-4-11(12)7-8-16(13)22(19,20)15-6-3-9-21-15/h1-6,9,13H,7-8,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYJBTGLTAOXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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